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Compound of Interest

Compound Name: PMX 205 Trifluoroacetate

Cat. No.: B10800830 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparative analysis of the pharmacokinetic properties of PMX205, a potent

C5a receptor 1 (C5aR1) antagonist. This document summarizes key pharmacokinetic

parameters, details experimental methodologies, and visualizes the underlying signaling

pathway to support further research and development of this compound.

Executive Summary
PMX205 is a cyclic hexapeptide that has demonstrated significant therapeutic potential in

various preclinical models of inflammatory and neurodegenerative diseases. A thorough

understanding of its pharmacokinetic profile is crucial for translating these promising findings

into clinical applications. This guide reveals that while extensive pharmacokinetic data for

PMX205 is available for mice, there is a notable lack of publicly accessible quantitative data for

other species, including rats and non-human primates. The available data in mice indicate that

PMX205 exhibits rapid absorption and distribution, with its bioavailability being highly

dependent on the route of administration.

Quantitative Data Presentation: PMX205
Pharmacokinetics in Mice
The following table summarizes the key pharmacokinetic parameters of PMX205 in male

C57BL/6J mice following intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral

(PO) administration of a 1 mg/kg dose.
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Pharmacokinet
ic Parameter

Intravenous
(IV)

Intraperitoneal
(IP)

Subcutaneous
(SC)

Oral (PO)

Half-life (t½) ~20 min[1][2] - - -

Peak Plasma

Concentration

(Cmax)

- 5.96 µg/mL[3] 5.62 µg/mL[3] 0.04 µg/mL[3]

Time to Peak

Concentration

(Tmax)

- 14 min[3] 29 min[3] 35 min[3]

Bioavailability

(F%)
100% 63.1%[3] >92%[3] ~23%[1][2]

Clearance (CL) - - - -

Volume of

Distribution (Vd)
- - - -

Note: Detailed

clearance and

volume of

distribution

values were not

explicitly found in

the provided

search results.

Cross-Species Comparison: A Data Gap
Despite numerous studies demonstrating the efficacy of PMX205 in rat models of diseases

such as amyotrophic lateral sclerosis and inflammatory bowel disease, specific quantitative

pharmacokinetic data for rats remain elusive in the public domain.[1] Similarly, a

comprehensive search yielded no publicly available pharmacokinetic data for PMX205 in non-

human primates. While Phase I clinical trials in humans have been completed, detailed

pharmacokinetic parameters from these studies are not yet publicly available.[1][4] This

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7017397/
https://espace.library.uq.edu.au/view/UQ:c72c7f5
https://espace.library.uq.edu.au/view/UQ:500786
https://espace.library.uq.edu.au/view/UQ:500786
https://espace.library.uq.edu.au/view/UQ:500786
https://espace.library.uq.edu.au/view/UQ:500786
https://espace.library.uq.edu.au/view/UQ:500786
https://espace.library.uq.edu.au/view/UQ:500786
https://espace.library.uq.edu.au/view/UQ:500786
https://espace.library.uq.edu.au/view/UQ:500786
https://pmc.ncbi.nlm.nih.gov/articles/PMC7017397/
https://espace.library.uq.edu.au/view/UQ:c72c7f5
https://pmc.ncbi.nlm.nih.gov/articles/PMC7017397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7017397/
https://www.researchgate.net/figure/Pharmacokinetic-profiles-and-biodistribution-of-PMX205-in-the-form-of-nanoparticles_fig3_362696795
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant data gap highlights the need for further research to enable a robust interspecies

comparison and to facilitate the prediction of human pharmacokinetics.

Experimental Protocols
The pharmacokinetic data for PMX205 in mice were primarily generated using the following

methodologies:

Animal Models
The studies utilized male C57BL/6J mice, a standard inbred strain for preclinical research.[1]

Drug Administration
PMX205 was administered at a dose of 1 mg/kg via four different routes:

Intravenous (IV): Administered as a single bolus injection.[1]

Intraperitoneal (IP): Administered as a single injection into the peritoneal cavity.[1]

Subcutaneous (SC): Administered as a single injection under the skin.[1]

Oral (PO): Administered via gavage.[1]

Sample Collection and Analysis
Blood samples were collected at various time points post-administration. Plasma was

separated and analyzed for PMX205 concentrations using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method.[1] This highly sensitive and specific

technique allows for the accurate quantification of the drug in biological matrices.

Signaling Pathway and Mechanism of Action
PMX205 exerts its therapeutic effects by acting as a potent and selective antagonist of the C5a

receptor 1 (C5aR1). C5aR1 is a G protein-coupled receptor that, upon binding its ligand C5a,

triggers a pro-inflammatory cascade. By blocking this interaction, PMX205 effectively dampens

the inflammatory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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